p-Bromophenacyl benzoate
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Overview
Description
p-Bromophenacyl benzoate: is an organic compound with the molecular formula C15H11BrO3. It is a derivative of benzoic acid and is commonly used in various chemical reactions and research applications. This compound is known for its role in the preparation of phenacyl esters, which are utilized in high-performance liquid chromatography (HPLC) for the separation and detection of various acids.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of p-Bromoacetophenone: One of the primary methods for preparing p-Bromophenacyl benzoate involves the bromination of p-bromoacetophenone. This reaction is carried out in the presence of bromine and glacial acetic acid, maintaining the temperature below 20°C.
Interaction of Bromobenzene and Bromoacetyl Chloride: Another method involves the reaction between bromobenzene and bromoacetyl chloride in the presence of aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-Bromophenacyl benzoate undergoes substitution reactions, particularly at the benzylic position.
Oxidation Reactions: The compound can also undergo oxidation reactions, especially at the benzylic position, using reagents like potassium permanganate (KMnO4) under acidic conditions.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for benzylic bromination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed:
Benzylic Halides: Formed through substitution reactions.
Benzoic Acids: Formed through oxidation reactions.
Scientific Research Applications
Chemistry:
HPLC Derivatization: p-Bromophenacyl benzoate is used to prepare phenacyl esters, which are essential for the separation and detection of various acids in HPLC applications.
Biology:
Cell Wall Composition Studies: The compound is used to study the acid composition of bacterial cell walls, aiding in the understanding of bacterial resistance mechanisms.
Medicine:
Pharmaceutical Intermediates: this compound serves as an intermediate in the synthesis of various pharmaceutical compounds.
Industry:
Chemical Synthesis: The compound is used in the synthesis of other organic compounds, particularly in the preparation of esters and other derivatives.
Mechanism of Action
The mechanism of action of p-Bromophenacyl benzoate involves its reactivity with carboxylic acids to form phenacyl esters. This reaction is facilitated by the presence of a bromine atom, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The formation of phenacyl esters is crucial for the separation and detection of acids in analytical chemistry .
Comparison with Similar Compounds
p-Bromophenacyl Bromide: A closely related compound used in similar applications, particularly in the preparation of phenacyl esters.
Benzyl Benzoate: Another benzoate derivative with different applications, primarily used as a topical treatment for scabies and lice.
Uniqueness: p-Bromophenacyl benzoate is unique due to its specific reactivity with carboxylic acids, making it an excellent derivatization reagent for HPLC applications. Its ability to form stable phenacyl esters with low nanomole sensitivity sets it apart from other similar compounds .
Properties
CAS No. |
7506-12-9 |
---|---|
Molecular Formula |
C15H11BrO3 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C15H11BrO3/c16-13-8-6-11(7-9-13)14(17)10-19-15(18)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
VTEGMTYLKZOVGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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